molecular formula C7H7FO3S B1316080 2-Fluoro-4-methylsulfonylphenol CAS No. 398456-87-6

2-Fluoro-4-methylsulfonylphenol

Cat. No. B1316080
M. Wt: 190.19 g/mol
InChI Key: OVEMQCGVMRIIHW-UHFFFAOYSA-N
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Patent
US08188098B2

Procedure details

A solution of 2-fluoro-4-methanesulfonyl-1-methoxy-benzene (1.00 g, 4.9 mmol) in a mixture of 48% aqueous HBr (3 mL) and 33% HBr in acetic acid (1.5 mL) was heated at reflux for 20 h. The reaction mixture was cooled to room temperature and extracted with ethyl acetate. The organic layer was dried (sodium sulfate), filtered, evaporated and chromatographed, eluting with 30% ethyl acetate/hexanes, to give 2-fluoro-4-methanesulfonyl-phenol (800 mg, 86%) as a white solid. Mass spectrum (APCI) m/z M−H=189.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[C:6]([S:8]([CH3:11])(=[O:10])=[O:9])[CH:5]=[CH:4][C:3]=1[O:12]C>Br.C(O)(=O)C>[F:1][C:2]1[CH:7]=[C:6]([S:8]([CH3:11])(=[O:9])=[O:10])[CH:5]=[CH:4][C:3]=1[OH:12]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
FC1=C(C=CC(=C1)S(=O)(=O)C)OC
Name
Quantity
3 mL
Type
solvent
Smiles
Br
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Br
Name
Quantity
1.5 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 20 h
Duration
20 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (sodium sulfate)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
chromatographed
WASH
Type
WASH
Details
eluting with 30% ethyl acetate/hexanes

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=CC(=C1)S(=O)(=O)C)O
Measurements
Type Value Analysis
AMOUNT: MASS 800 mg
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 85.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.